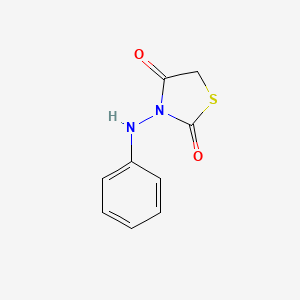

3-Anilino-1,3-thiazolidine-2,4-dione

Description

Structure

3D Structure

Properties

CAS No. |

106046-05-3 |

|---|---|

Molecular Formula |

C9H8N2O2S |

Molecular Weight |

208.24 g/mol |

IUPAC Name |

3-anilino-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C9H8N2O2S/c12-8-6-14-9(13)11(8)10-7-4-2-1-3-5-7/h1-5,10H,6H2 |

InChI Key |

VNWGNRQWNVOUEZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)N(C(=O)S1)NC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 3 Anilino 1,3 Thiazolidine 2,4 Diones

Fundamental Synthetic Approaches to the 1,3-Thiazolidine-2,4-dione Core

The construction of the foundational 1,3-thiazolidine-2,4-dione ring system is a critical first step, for which several synthetic strategies have been established. These methods primarily rely on the formation of the five-membered ring through cyclization reactions.

Cyclocondensation Reactions for Core Formation

A prevalent and classical method for the synthesis of the 1,3-thiazolidine-2,4-dione core involves the cyclocondensation of thiourea (B124793) with a haloacetic acid, typically chloroacetic acid. nih.govnih.gov This reaction is generally performed under reflux in the presence of concentrated hydrochloric acid and water. nih.govnih.gov The process initiates with the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of chloroacetic acid, followed by an intramolecular cyclization and subsequent hydrolysis of the imino group to yield the desired dione (B5365651) structure. This approach is valued for its use of readily available starting materials.

Another key strategy is the reaction between an appropriate amine, a carbonyl compound (aldehyde or ketone), and a mercaptoacetic acid derivative in a one-pot fashion. nih.gov While broadly applicable to thiazolidinone synthesis, this multicomponent approach can be adapted for the formation of the 2,4-dione core under specific conditions.

Strategies for N3-Functionalization with Anilino and Related Aryl Moieties

The introduction of the anilino group at the N3 position of the 1,3-thiazolidine-2,4-dione ring is a defining feature of the target compound. This functionalization can be achieved through various synthetic routes, including multi-component reactions and the derivatization of a pre-formed thiazolidine (B150603) core.

N-Alkylation and N-Arylation Methods Utilizing Activated 1,3-Thiazolidine-2,4-dione Intermediates

While direct N-arylation with anilino groups can be challenging, the general principles of N-alkylation and N-arylation of the 1,3-thiazolidine-2,4-dione core provide a foundation for these transformations. The imide proton at the N3 position is acidic, allowing for deprotonation with a suitable base to form a nucleophilic anion. This anion can then react with an appropriate electrophile. For instance, N-alkylation has been successfully achieved by reacting the thiazolidine-2,4-dione with alkyl bromides in the presence of a base like triethylamine.

For the introduction of an anilino moiety, a plausible route involves the reaction of the thiazolidine-2,4-dione with a suitably activated aniline (B41778) derivative. However, a more direct and efficient method often involves incorporating the anilino precursor during the ring formation step.

One-Pot and Multi-Component Reaction Protocols for N3-Substitution

One-pot, multi-component reactions (MCRs) represent an efficient strategy for the synthesis of N3-substituted thiazolidinones. researchgate.netnih.gov An effective approach for the synthesis of 3-anilino-thiazolidin-4-ones involves the reaction of phenylhydrazine (B124118), an aldehyde or ketone, and mercaptoacetic acid. researchgate.netekb.eg This reaction can be conducted under solvent-free conditions, highlighting a green chemistry approach. researchgate.netekb.eg By extension, a similar MCR strategy employing a dicarbonyl equivalent or a modified mercaptoacetic acid derivative could potentially yield the 3-anilino-1,3-thiazolidine-2,4-dione core directly.

The general scheme for such a reaction involves the initial formation of a hydrazone from the reaction of phenylhydrazine and the carbonyl compound. This is followed by the nucleophilic attack of the sulfur from mercaptoacetic acid and subsequent intramolecular cyclization to form the thiazolidinone ring with the anilino group at the N3 position.

Derivatization at the C5-Position and Synthesis of Hybrid Analogues

The methylene (B1212753) group at the C5 position of the 1,3-thiazolidine-2,4-dione ring is highly activated due to the adjacent carbonyl groups. This reactivity is extensively exploited for the synthesis of a wide array of derivatives, primarily through Knoevenagel condensation. This condensation reaction involves the reaction of the C5-methylene group with various aldehydes and ketones in the presence of a basic catalyst, such as piperidine (B6355638) or sodium acetate, to yield 5-arylidene or 5-alkylidene derivatives. nih.govmdpi.comfrontiersin.org

This versatile reaction allows for the introduction of a wide range of substituents at the C5 position, enabling the synthesis of hybrid molecules where the this compound core is linked to other pharmacologically active moieties. The synthesis of these hybrid analogues is a common strategy in drug discovery to explore synergistic effects or to modulate the pharmacokinetic properties of the parent molecule.

| Reactant 1 | Reactant 2 (Aldehyde) | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 1,3-Thiazolidine-2,4-dione | 2-Chloroquinoline-3-carbaldehyde | Piperidine, Toluene | 5-((2-chloroquinolin-3-yl)methylene)thiazolidine-2,4-dione | nih.gov |

| 1,3-Thiazolidine-2,4-dione | Isatin | Sodium acetate, Acetic acid | 5-(2-oxoindolin-3-ylidene)thiazolidine-2,4-dione | nih.gov |

| 1,3-Thiazolidine-2,4-dione | 3-Methoxybenzaldehyde | Deep Eutectic Solvent (ChCl:N-methylurea) | 5-(3-Methoxybenzylidene)thiazolidine-2,4-dione | frontiersin.org |

| 1,3-Thiazolidine-2,4-dione | 3-Hydroxy-4-methoxybenzaldehyde | Deep Eutectic Solvent (ChCl:N-methylurea) | 5-(3-Hydroxy-4-methoxybenzylidene)thiazolidine-2,4-dione | frontiersin.org |

Advanced Synthetic Techniques and Green Chemistry Considerations

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methodologies. The synthesis of thiazolidine-2,4-dione derivatives has benefited from these advancements, with several green chemistry approaches being reported.

The use of deep eutectic solvents (DESs) as both the solvent and catalyst for Knoevenagel condensation to produce 5-arylidene-thiazolidine-2,4-diones is a notable example. frontiersin.org These solvents are often biodegradable, have low toxicity, and can be recycled, making them an attractive alternative to conventional volatile organic solvents. frontiersin.org

Solvent-free reaction conditions have also been successfully employed. For instance, the synthesis of 3-(N-phenyl)-1,3-thiazolidin-4-ones from phenylhydrazine, a carbonyl compound, and mercaptoacetic acid can be carried out efficiently without a solvent. researchgate.netekb.eg This not only reduces environmental impact but can also lead to higher yields and simpler work-up procedures.

Furthermore, the use of water as a solvent and L-proline as a catalyst for the one-pot, multicomponent synthesis of 1,3-thiazolidin-4-ones represents another green approach. This method is environmentally benign, energy-efficient, and uses mild reaction conditions.

| Reaction Type | Green Approach | Advantages | Reference |

|---|---|---|---|

| Knoevenagel Condensation | Use of Deep Eutectic Solvents (e.g., Choline (B1196258) chloride:N-methylurea) | Acts as both solvent and catalyst, biodegradable, low toxicity. | frontiersin.org |

| Thiazolidinone Synthesis | Solvent-free synthesis | Reduced environmental impact, higher yields, simpler work-up. | researchgate.netekb.eg |

| One-pot Thiazolidinone Synthesis | L-proline catalyst in water | Environmentally benign, energy-efficient, mild conditions. | researchgate.net |

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. In the context of thiazolidine-2,4-dione chemistry, microwave irradiation has been effectively utilized, particularly in Knoevenagel condensation reactions to produce 5-arylmethylene derivatives.

One established microwave-assisted procedure involves the reaction of a substituted aryl aldehyde with thiazolidine-2,4-dione. mdpi.com The reaction is typically carried out in a pressure vial using a mixture of silica (B1680970) gel, acetic acid, and piperidine in toluene. mdpi.com Microwave irradiation at a controlled temperature and power facilitates the rapid formation of the desired 5-benzylidene-thiazolidine-2,4-dione products. mdpi.com This method significantly reduces the reaction time to minutes, compared to several hours required for conventional heating. mdpi.com

Detailed research findings have demonstrated the versatility of this approach with a variety of substituted aldehydes, accommodating both electron-donating and electron-withdrawing groups. The operational simplicity and efficiency of microwave assistance make it a preferred method for generating libraries of such compounds for further study. mdpi.com

Table 1: Examples of Microwave-Assisted Synthesis of 5-Arylmethylene-1,3-thiazolidine-2,4-diones mdpi.com

| Reactant 1 (Aldehyde) | Reactant 2 | Conditions | Time | Yield (%) |

|---|---|---|---|---|

| 4-Methoxybenzaldehyde | 1,3-Thiazolidine-2,4-dione | Toluene, Piperidine, Acetic Acid, Silica Gel, 110 °C, 300 W | 25 min | 85 |

| 4-Chlorobenzaldehyde | 1,3-Thiazolidine-2,4-dione | Toluene, Piperidine, Acetic Acid, Silica Gel, 110 °C, 300 W | 25 min | 82 |

| 4-Nitrobenzaldehyde | 1,3-Thiazolidine-2,4-dione | Toluene, Piperidine, Acetic Acid, Silica Gel, 110 °C, 300 W | 25 min | 90 |

| 2-Hydroxybenzaldehyde | 1,3-Thiazolidine-2,4-dione | Toluene, Piperidine, Acetic Acid, Silica Gel, 110 °C, 300 W | 25 min | 75 |

Environmentally Conscious Methodologies in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of thiazolidine-2,4-dione derivatives, this has led to the exploration of alternative solvents, catalysts, and energy sources.

A notable environmentally friendly approach is the use of solvent-free reaction conditions. For the synthesis of related N-amino-thiazolidinone structures, research has shown that phenylhydrazine can react directly with an appropriate ketone or aldehyde and three equivalents of mercaptoacetic acid. researchgate.net This one-pot, solvent-free method provides the desired thiazolidinones in good yields after purification, avoiding the use of toxic solvents and simplifying the work-up procedure. researchgate.net

The use of deep eutectic solvents (DES) represents another significant advancement in green synthetic methodologies. These solvents, which are mixtures of hydrogen bond donors and acceptors, are often biodegradable, non-toxic, and recyclable. While specific application to 3-anilino derivatives is not widely documented, DES have been successfully employed in the Knoevenagel condensation to create 5-arylidene-thiazolidine-2,4-diones. For example, a choline chloride and N-methylurea-based DES can act as both the solvent and catalyst, leading to high yields of the product and allowing for the recycling of the solvent system.

Ultrasound-assisted synthesis is another eco-friendly technique that enhances reaction rates through acoustic cavitation. This method has been applied to the synthesis of various thiazolidinone derivatives, offering advantages such as shorter reaction times, higher yields, and milder reaction conditions compared to conventional methods.

Table 2: Comparison of Conventional and Green Synthesis Methods for Thiazolidinone Derivatives

| Methodology | Key Features | Advantages | Reference Example |

|---|---|---|---|

| Conventional Heating | Reflux in organic solvents (e.g., Toluene) | Well-established procedures | Knoevenagel Condensation |

| Microwave-Assisted | Rapid heating, controlled temperature/pressure | Drastically reduced reaction times, improved yields | Synthesis of 5-arylmethylene-1,3-thiazolidine-2,4-diones mdpi.com |

| Solvent-Free Synthesis | Reactants mixed without a solvent medium | Reduced waste, simplified purification, lower environmental impact | Synthesis of 2-cyclohexanyl-3-(N-phenyl)-1,3-thiazolidin-4-one researchgate.net |

| Deep Eutectic Solvents (DES) | Use of biodegradable and recyclable solvents | Environmentally benign, often catalytic, reusable solvent system | Knoevenagel synthesis of arylidene derivatives |

Structural Elucidation and Analytical Characterization Techniques

Spectroscopic Analysis for Compound Confirmation

Spectroscopic analysis is a cornerstone in the structural elucidation of novel and synthesized chemical compounds. For 3-Anilino-1,3-thiazolidine-2,4-dione, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable for confirming its molecular structure.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR: The ¹H NMR spectrum of thiazolidine-2,4-dione derivatives typically shows characteristic signals for the methylene (B1212753) protons of the thiazolidine (B150603) ring as a singlet around δ 4.11 ppm. semanticscholar.org In substituted derivatives, the aromatic protons of the aniline (B41778) group would appear as multiplets in the range of δ 7.43–7.72 ppm. nih.gov A singlet corresponding to the NH proton is also typically observed. nih.gov

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides insight into the carbon skeleton. For thiazolidine-2,4-dione derivatives, signals for the carbonyl carbons of the thiazolidine-2,4-dione nucleus are characteristically observed at approximately δ 166.32 ppm and δ 168.48 ppm. nih.gov The methylene carbon attached to the thiazolidinedione ring typically shows a signal around δ 50.17 ppm. nih.gov

There is no phosphorus atom in the structure of this compound, therefore, Phosphorus-31 (³¹P) NMR studies are not applicable for this compound.

Interactive Data Table: Representative NMR Data for Thiazolidine-2,4-dione Derivatives

| Nucleus | Functional Group | Chemical Shift (δ) ppm | Reference |

| ¹H | Methylene (COCH₂) | ~ 4.11 (s) | semanticscholar.org |

| ¹H | Aromatic (Ar-H) | ~ 7.43-7.72 (m) | nih.gov |

| ¹H | Amine (NH) | ~ 12.88 (s) | nih.gov |

| ¹³C | Carbonyl (C=O) | ~ 166.32, 168.48 | nih.gov |

| ¹³C | Methylene (-CH₂-) | ~ 50.17 | nih.gov |

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. The molecular weight of the parent 2,4-thiazolidinedione (B21345) is 117.126 g/mol . nist.gov

In the mass spectrum of thiazolidinedione derivatives, the molecular ion peak is typically observed. sapub.org The fragmentation of these compounds often involves the cleavage of the thiazolidinedione ring. Common fragmentation pathways include the loss of carbon monoxide (CO) and sulfur-containing fragments (SCO), leading to characteristic fragment ions that help to confirm the core structure. sapub.org

Interactive Data Table: Common Mass Spectrometry Fragmentation for Thiazolidinedione Derivatives

| Process | Lost Fragment | Description | Reference |

| Decarbonylation | CO | Loss of a carbonyl group. | sapub.org |

| Fragmentation | SCO | Cleavage of the ring leading to the loss of a sulfur-containing fragment. | sapub.org |

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. For this compound, the IR spectrum would exhibit distinct absorption bands corresponding to its key functional groups.

The characteristic absorption bands for the thiazolidine-2,4-dione ring include strong stretching vibrations for the two carbonyl (C=O) groups, which typically appear in the range of 1725-1705 cm⁻¹. semanticscholar.org The N-H stretching vibration of the secondary amine is generally observed around 3623 cm⁻¹. nih.gov Additionally, C-H stretching vibrations from the aromatic ring are expected in the region of 3164 cm⁻¹. nih.gov

Interactive Data Table: Characteristic IR Absorption Bands for Thiazolidine-2,4-dione Derivatives

| Functional Group | Vibration Type | Frequency (cm⁻¹) | Reference |

| N-H | Stretch | ~ 3623 | nih.gov |

| Aromatic C-H | Stretch | ~ 3164 | nih.gov |

| Carbonyl (C=O) | Stretch | ~ 1725-1705 | semanticscholar.org |

| C-N | Stretch | ~ 1350-1000 | semanticscholar.org |

Elemental Analysis and Chromatographic Purity Assessment

Beyond spectroscopic confirmation, elemental analysis and chromatographic techniques are crucial for verifying the empirical formula and assessing the purity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of a compound. For thiazolidine-2,4-dione derivatives, purity is often assessed using reverse-phase HPLC, with many reported compounds demonstrating a purity of over 98%. nih.gov This method separates the target compound from any starting materials, by-products, or other impurities, allowing for accurate quantification of its purity.

Thin Layer Chromatography (TLC) is an essential and convenient method for monitoring the progress of a chemical reaction. thieme.de In the synthesis of thiazolidine-2,4-dione derivatives, TLC is used to track the consumption of starting materials and the formation of the product. semanticscholar.orgnih.gov By comparing the retention factor (Rf) values of the reaction mixture with those of the starting materials and the expected product, chemists can determine the optimal reaction time and conditions. nih.gov A common solvent system used for the TLC of these compounds is a mixture of n-hexane and ethyl acetate. nih.gov

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the molecular structure and electronic properties, which are fundamental to a molecule's reactivity and interactions.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method widely used to investigate the electronic properties of molecules. nih.gov Studies on thiazolidine-2,4-dione derivatives have employed DFT, often using the B3LYP functional with various basis sets, to perform geometry optimization and analyze the electronic structure. researchgate.netbiointerfaceresearch.com These calculations are crucial for determining the most stable conformation of the molecule and understanding its electronic characteristics. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.govlew.ro The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability and reactivity. lew.ro A smaller HOMO-LUMO gap suggests higher reactivity. lew.ro For thiazolidine-2,4-dione derivatives, these quantum chemical descriptors are pivotal in predicting their behavior in biological systems. lew.roresearchgate.net DFT calculations have been used to determine these energy values, providing insights into the molecule's potential as an electrophile or nucleophile. lew.ro

Table 1: Frontier Molecular Orbital Energies for Thiazolidine-2,4-dione Derivatives (Example Data)

| Compound | HOMO (a.u.) | LUMO (a.u.) | Energy Gap (ΔE) (a.u.) |

|---|---|---|---|

| Thiazolidine-2,4-dione | -0.2720 | -0.0382 | 0.2338 |

| 3-methyl-thiazolidine-2,4-dione | -0.2676 | -0.0343 | 0.2333 |

| 5-methyl-thiazolidine-2,4-dione | -0.2692 | -0.0369 | 0.2323 |

| 3,5-dimethyl-thiazolidine-2,4-dione | -0.2651 | -0.0333 | 0.2318 |

| 3-ethyl-thiazolidine-2,4-dione | -0.2661 | -0.0335 | 0.2326 |

Data sourced from a computational study on thiazolidine-2,4-dione derivatives. researchgate.net

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for predicting the reactive sites of a molecule for both electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MESP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net In these maps, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (colored blue) are prone to nucleophilic attack. researchgate.net For thiazolidine-2,4-dione and its derivatives, MESP analysis has been used to identify the likely sites for intermolecular interactions, such as hydrogen bonding. researchgate.netresearchgate.net The oxygen atoms of the carbonyl groups on the thiazolidine-2,4-dione ring, for instance, are often identified as regions of high negative potential, making them probable hydrogen bond acceptors. researchgate.netresearchgate.net

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov It is widely used to understand how a ligand, such as a 3-Anilino-1,3-thiazolidine-2,4-dione derivative, might interact with a biological target, typically a protein. nih.govnih.gov

Molecular docking studies have been instrumental in predicting the binding modes and affinities of thiazolidine-2,4-dione derivatives with various protein targets, including Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Protein Tyrosine Phosphatase 1B (PTP1B). nih.govnih.govnih.gov The docking process generates various possible binding poses of the ligand within the active site of the protein and scores them based on their binding energy or affinity. nih.govresearchgate.net Lower binding energy values typically indicate a more stable protein-ligand complex. nih.gov These predictions are crucial for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov For example, docking studies have shown that thiazolidine-2,4-dione derivatives can fit into the ATP pocket of VEGFR-2. nih.gov

A detailed analysis of the docked poses reveals the key intermolecular interactions that stabilize the protein-ligand complex. These interactions are fundamental to the ligand's binding affinity and specificity. The primary types of interactions observed for thiazolidine-2,4-dione derivatives include:

Hydrogen Bonding: The thiazolidine-2,4-dione scaffold contains multiple hydrogen bond donors and acceptors, such as the carbonyl oxygens and the nitrogen atom in the ring. researchgate.netsciforum.net These groups frequently form hydrogen bonds with amino acid residues in the active site of target proteins, such as Cys917 in VEGFR-2 or Tyr473, His449, His323, and Ser289 in PPARγ. nih.govresearchgate.net

Pi-Stacking: The aromatic anilino ring can participate in π-π stacking interactions with aromatic amino acid residues like tyrosine and phenylalanine within the protein's active site. researchgate.netnih.gov This type of interaction contributes to the stability of the bound conformation.

Table 2: Example of Docking Scores and Interactions for Thiazolidine-2,4-dione Derivatives with PPAR-γ

| Compound | Binding Energy (kcal/mol) | Interacting Amino Acids |

|---|---|---|

| 3h | -7.642 | Not specified |

| 3i | -7.703 | Not specified |

| 3j | -7.765 | Not specified |

| Pioglitazone (Standard) | -8.558 | Not specified |

Data from a molecular docking study of novel thiazolidine-2,4-dione derivatives against PPAR-γ. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. researchgate.netnih.gov QSAR models are developed by correlating molecular descriptors (numerical representations of chemical information) with experimentally determined biological activities. mdpi.comfrontiersin.org

For thiazolidine-2,4-dione derivatives, 2D and 3D-QSAR models have been developed to predict their activities as, for example, antidiabetic or anticancer agents. mdpi.comnih.govnih.gov These models use various descriptors, such as electronic, steric, and hydrophobic parameters, to build a predictive model. lew.roresearchgate.net A robust QSAR model can be used to predict the activity of newly designed compounds before their synthesis, thereby saving time and resources in the drug discovery process. mdpi.com The statistical quality of a QSAR model is assessed through various parameters, including the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). mdpi.comfrontiersin.org

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Binding

Molecular dynamics (MD) simulations are employed to study the conformational stability and dynamic behavior of this compound derivatives when bound to their biological targets. These simulations provide a time-resolved view of the protein-ligand complex, offering insights into the stability of binding interactions and the flexibility of the ligand within the active site.

In a study of novel thiazolidine-2,4-dione derivatives as PPAR-γ modulators, MD simulations were conducted for 100 nanoseconds to assess the stability of the docked complexes. nih.gov The root mean square deviation (RMSD) of the Cα atoms of the protein and the ligand were analyzed. The RMSD values for the protein-ligand complexes were found to be less than 4 Å, which is considered acceptable for small globular proteins and indicates stable binding. nih.gov For instance, the RMSD for one complex initially increased to 1.60 Å at 19 ns and then stabilized, demonstrating the dynamic process of the ligand settling into a stable binding pose. nih.gov These simulations confirmed that the thiazolidine-2,4-dione derivatives form stable complexes with their target, which is a prerequisite for sustained biological activity. nih.gov

Similarly, MD simulations were used to investigate the structural and kinetic characteristics of a thiazolidine-2,4-dione derivative acting as a VEGFR-2 inhibitor. nih.gov Such studies are crucial for understanding the dynamic interactions that govern the ligand's affinity and residence time at the receptor.

Pharmacophore Generation and Virtual Screening Approaches for Ligand Discovery

Pharmacophore modeling and virtual screening are powerful computational techniques for identifying novel ligands from large chemical databases. A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) required for biological activity.

For targets like PPARγ, a common receptor for thiazolidinedione derivatives, pharmacophore models have been successfully generated and used for virtual screening. nih.gov These models can be created based on the structure of known active ligands or the receptor's binding site. For example, an agonist pharmacophore for PPARγ might consist of three hydrogen bond acceptors and one hydrophobic group. nih.gov

Virtual screening workflows often involve a multi-step process to filter large compound libraries. A study aimed at identifying novel thiazolidine-2,4-dione derivatives as α-amylase inhibitors employed an R-group enumeration to generate a library of 6,250 molecules. researchgate.net This library was then subjected to a series of filters, including Lipinski's rule of five, high-throughput virtual screening (HTVS), standard precision (SP), and extra precision (XP) docking. researchgate.net This hierarchical screening process led to the identification of four lead compounds with high predicted binding affinity for the α-amylase enzyme. researchgate.net Such integrated strategies, combining pharmacophore-based screening with molecular docking, are efficient in discovering new and diverse chemical entities based on the this compound scaffold. researchgate.netnih.gov

In Silico ADMET Prediction and Pharmacokinetic Profiling

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery to assess the drug-like potential of new chemical entities. In silico ADMET profiling helps to identify candidates with favorable pharmacokinetic properties and minimize the risk of late-stage failures.

Several studies have utilized computational tools to predict the ADMET profiles of novel this compound derivatives. nih.gov Online platforms like ADMETlab 2.0 and SwissADME are commonly used to calculate a wide range of parameters. nih.govresearchgate.net For a series of thiazolidine-2,4-dione derivatives, in silico analysis showed that the compounds adhered to Lipinski's rule of five, indicating good drug-like properties. nih.gov The predictions also suggested favorable human intestinal absorption, as indicated by positive Caco-2 permeability values. nih.gov

| ADMET Parameter | Prediction for Thiazolidine-2,4-dione Derivatives | Significance |

|---|---|---|

| Human Intestinal Absorption (HIA) | Predicted to be favorable. nih.gov | Indicates good oral bioavailability. |

| Caco-2 Permeability | Positive values suggesting good permeability. nih.gov | Correlates with intestinal absorption. |

| Blood-Brain Barrier (BBB) Penetration | Predicted not to cross the BBB. researchgate.net | Desirable for peripherally acting drugs to avoid CNS side effects. |

| Plasma Protein Binding (PPB) | Predicted to have good binding values. nih.gov | Influences the distribution and half-life of the drug. |

| P-glycoprotein (PGP) Interaction | Predicted to be both substrates and inhibitors. nih.gov | Can affect drug distribution and lead to drug-drug interactions. |

| AMES Toxicity | Possibility of toxicity suggested. nih.gov | Indicates potential for mutagenicity. |

| Carcinogenicity | Predicted to be non-carcinogenic. nih.gov | An important early indicator of long-term safety. |

Structure Activity Relationship Sar Studies of N3 Substituted 1,3 Thiazolidine 2,4 Diones

Elucidation of Key Structural Requirements for Modulating Biological Activity

The biological activity of N3-substituted 1,3-thiazolidine-2,4-diones is intrinsically linked to their molecular architecture. The core TZD ring is a crucial pharmacophore, with the two carbonyl groups and the heterocyclic framework playing a vital role in receptor binding and biological function. researchgate.netnih.gov Modifications at the N3 and C5 positions have been extensively explored to modulate the therapeutic properties of these compounds. nih.gov

Furthermore, substitution at the C5 position, often with an arylidene group, introduces another point of diversity that can profoundly impact the biological response. The planarity and electronic nature of the C5-substituent, in conjunction with the N3-substituent, are critical for optimizing activity. For instance, in a series of (Z)-2-(5-arylidene-2,4-dioxothiazolidin-3-yl) acetic acid derivatives, the nature of the arylidene group was found to be a significant factor in their anticancer activity. researchgate.net

A summary of key structural features and their influence on biological activity is presented in the table below.

| Structural Feature | Influence on Biological Activity |

| 1,3-Thiazolidine-2,4-dione Core | Essential pharmacophore for various biological activities. |

| N3-Substitution | A primary determinant of the activity profile; aryl groups are often crucial. |

| C5-Substitution | Provides a point for structural diversity; arylidene groups are common and influential. |

| Electronic Properties of Substituents | Electron-donating or withdrawing groups on aryl rings can modulate activity. |

| Steric Hindrance of Substituents | The size and bulkiness of substituents can affect binding to target sites. |

Impact of Substituents on the Anilino Moiety at the N3-Position on Activity Profiles

The anilino moiety at the N3 position of the 1,3-thiazolidine-2,4-dione ring serves as a critical handle for fine-tuning the biological activity of these compounds. The electronic nature and position of substituents on the aniline (B41778) ring can lead to significant variations in their therapeutic efficacy.

Studies have shown that the introduction of either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the anilino ring can modulate the biological response. For example, in a study of thiazolidinone–pyrazole hybrids, the introduction of chlorine, nitro, or hydroxyl groups in the para-position of a phenyl ring (analogous to an anilino substituent) resulted in a two- to four-fold increase in antimicrobial activity compared to the unsubstituted phenyl moiety. nih.gov

The position of the substituent on the anilino ring is also a critical factor. Ortho, meta, and para substitutions can lead to different steric and electronic environments, which in turn affect the molecule's interaction with its biological target. For instance, a study on new 1,3-thiazolidine-4-ones based on a 4-aminophenazone scaffold revealed that the position of a methoxy (B1213986) group on the phenyl ring influenced the antioxidant activity, with the 2-methoxy substituted compound being the most active. nih.gov

The following table summarizes the observed impact of various substituents on the anilino moiety on the biological activity of 3-anilino-1,3-thiazolidine-2,4-dione derivatives based on reported findings for analogous N-aryl compounds.

| Substituent on Anilino Moiety | Position | Observed Impact on Biological Activity |

| Electron-Withdrawing Groups (e.g., -Cl, -NO2) | para | Potentiation of antimicrobial activity. nih.gov |

| Electron-Donating Groups (e.g., -OH) | para | Enhancement of antimicrobial activity. nih.gov |

| Methoxy Group (-OCH3) | ortho | Increased antioxidant activity. nih.gov |

| Methoxy Group (-OCH3) | meta | Moderate antioxidant activity. nih.gov |

| Bromo Group (-Br) | para | Notable antioxidant activity. nih.gov |

| Methyl Group (-CH3) | para | Moderate antioxidant activity. nih.gov |

Synergistic and Antagonistic Effects of N3- and C5-Substitutions on Biological Properties

For instance, the presence of a specific substituent on the anilino group at the N3 position might require a complementary substituent at the C5 position to achieve optimal biological activity. A bulky group at the N3 position might necessitate a smaller, more flexible group at the C5 position to allow for proper binding to a target enzyme or receptor.

In the development of antimicrobial agents, it has been observed that the combination of certain aryl groups at the N3 position with specific arylidene moieties at the C5 position can lead to a significant enhancement of activity. Conversely, an unfavorable combination of substituents can lead to a decrease in activity, possibly due to steric hindrance or an unfavorable electronic profile.

The following table provides hypothetical examples based on general SAR principles to illustrate potential synergistic and antagonistic effects.

| N3-Anilino Substituent | C5-Arylidene Substituent | Potential Effect | Rationale |

| 4-Chloroanilino | 4-Hydroxybenzylidene | Synergistic | The electron-withdrawing nature of the chloro group may complement the hydrogen-bonding capability of the hydroxyl group, enhancing target interaction. |

| 2-Methoxyanilino | 2,4-Dichlorobenzylidene | Antagonistic | Steric hindrance from the ortho-methoxy group combined with the bulky dichloro-substituted benzylidene may prevent optimal binding. |

| Unsubstituted Anilino | 4-Nitrobenzylidene | Synergistic | The electron-withdrawing nitro group on the C5-substituent may enhance the overall electronic profile of the molecule for a specific biological target. |

Stereochemical Considerations and Enantioselectivity in N-Substituted Thiazolidinediones

While much of the research on 3-anilino-1,3-thiazolidine-2,4-diones has focused on achiral molecules, the introduction of stereocenters can have a profound impact on their biological activity. Stereochemistry plays a crucial role in the interaction of small molecules with their biological targets, which are themselves chiral.

The introduction of a chiral center, for example, by using a chiral substituent at the N3-anilino moiety or at the C5 position, can lead to enantiomers with significantly different biological activities. One enantiomer may exhibit the desired therapeutic effect, while the other may be less active, inactive, or even responsible for undesirable side effects. This phenomenon, known as enantioselectivity, is a fundamental concept in medicinal chemistry.

Although specific studies on the enantioselectivity of 3-anilino-1,3-thiazolidine-2,4-diones are not extensively reported in the provided search results, the general principles of stereochemistry in drug design are highly relevant. The three-dimensional arrangement of atoms in a molecule dictates its ability to fit into a specific binding site on a protein. Therefore, the separation and biological evaluation of individual enantiomers of chiral N-substituted thiazolidinediones would be a critical step in the development of more potent and selective therapeutic agents.

Future research in this area should focus on the asymmetric synthesis of chiral this compound derivatives and the evaluation of their enantiomers to fully elucidate the stereochemical requirements for their biological activity.

Mechanistic Elucidation and Molecular Target Engagement

Molecular Mechanisms of Action for 3-Anilino-1,3-thiazolidine-2,4-diones and Related Analogues

The 1,3-thiazolidine-2,4-dione (TZD) scaffold is a versatile structure in medicinal chemistry, with substitutions at the 3rd and 5th positions allowing for a wide array of biological activities. encyclopedia.pub The core mechanism of action for many TZD derivatives, particularly in the context of metabolic diseases, involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are ligand-activated transcription factors. nih.govresearchgate.net Upon activation, PPARs form a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs). researchgate.net This binding event initiates the transcription of target genes involved in glucose and lipid metabolism. nih.govresearchgate.net In adipose tissues, for instance, TZD-mediated PPARγ activation leads to lipid uptake and triglyceride storage. encyclopedia.pub

Beyond PPAR activation, derivatives of the TZD core have been shown to exert their effects through the inhibition of several key enzymes. These include Protein Tyrosine Phosphatase 1B (PTP1B), Aldose Reductase (ALR2), Histone Deacetylase 8 (HDAC8), and Glycogen Synthase Kinase-3 (GSK-3). researchgate.netnih.govnih.govnih.gov The inhibitory action on these enzymes contributes to the diverse pharmacological profile of this class of compounds.

Identification and Characterization of Specific Molecular Targets

Thiazolidinediones (TZDs), also known as glitazones, are well-established synthetic agonists for PPARγ. mdpi.com Their interaction with this nuclear receptor is a cornerstone of their therapeutic effects, particularly as insulin (B600854) sensitizers in the management of type 2 diabetes mellitus. nih.govmdpi.com The binding of TZD analogues to PPARγ initiates a cascade of events that ultimately modulates the expression of genes crucial for energy homeostasis. nih.gov

Several studies have synthesized and evaluated novel TZD derivatives for their PPARγ agonistic activity. For example, a series of chromone (B188151) and 2,4-thiazolidinedione (B21345) conjugates were synthesized, with some compounds demonstrating significant blood glucose-lowering effects comparable to the standard drug, pioglitazone. nih.gov One particular compound from this series exhibited potent PPARγ transactivation and significantly increased PPARγ gene expression. nih.gov Similarly, another study developed new 2,4-thiazolidinedione derivatives that showed promising PPARγ modulatory activity and significant hypoglycemic effects in preclinical models. nih.gov These findings underscore the potential of modifying the TZD scaffold to develop potent and effective PPARγ agonists.

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin signaling pathways. nih.govunipi.it By dephosphorylating the insulin receptor, PTP1B attenuates insulin's effects, and its inhibition is considered a promising strategy for enhancing insulin sensitivity. unipi.it Several 3-Anilino-1,3-thiazolidine-2,4-dione derivatives have been investigated as PTP1B inhibitors.

A series of 2-substituted imino-3-substituted-5-heteroarylidene-1,3-thiazolidine-4-ones were designed and synthesized as potent bidentate PTP1B inhibitors. nih.gov Certain compounds within this series displayed significant inhibitory activity against PTP1B, with IC50 values in the low micromolar range. nih.gov Molecular docking studies revealed potential binding modes of these compounds within the active site of PTP1B. nih.gov Another study focused on 5-(substituted benzylidene) Thiazolidine-2,4-dione derivatives and utilized computational methods to design new and potent PTP1B inhibitors. nih.gov Furthermore, a series of thiazolidin-4-one derivatives were synthesized and shown to inhibit PTP1B with IC50 values in the micromolar range, with one compound exhibiting a competitive type of enzyme inhibition. researchgate.net

Aldose reductase (ALR2) is an enzyme in the polyol pathway that, under hyperglycemic conditions, converts excess glucose to sorbitol. unipi.it This process can lead to osmotic and oxidative stress, contributing to diabetic complications. unipi.it Inhibition of ALR2 is therefore a therapeutic strategy to mitigate these complications. researchgate.net

Numerous studies have explored thiazolidine-2,4-dione derivatives as ALR2 inhibitors. One study synthesized eighteen novel thiazolidin-2,4-dione derivatives and found several to be more potent inhibitors of ALR2 than the standard inhibitor, epalrestat. researchgate.net The most potent compound in this series exhibited a Ki value of 0.051 µM and demonstrated stable binding in the ALR2 active site through molecular docking and dynamics simulations. researchgate.net Another investigation into 5-arylidene-2,4-TZDs highlighted their potential as ALR2 inhibitors, with some compounds patented for dual activity as antihyperglycemic and ALR2 inhibitory agents. nih.govnih.gov The development of new 2,4-thiazolidinedione hybrids has also yielded potent non-competitive ALR2 inhibitors with significant hypoglycemic effects in vivo. nih.gov

| Compound Class | Key Findings | Reference |

| Novel thiazolidin-2,4-dione derivatives | More potent than epalrestat, with the lead compound showing a Ki of 0.051 µM. | researchgate.net |

| 5-arylidene-2,4-TZDs | Patented for dual antihyperglycemic and ALR2 inhibitory activity. | nih.govnih.gov |

| 2,4-thiazolidinedione hybrids | Potent non-competitive ALR2 inhibition and in vivo hypoglycemic effects. | nih.gov |

Histone deacetylases (HDACs) are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins. nih.gov HDAC8, a class I HDAC, has emerged as a therapeutic target in various diseases, including cancer and parasitic infections. nih.govplos.org The design of selective HDAC8 inhibitors is an active area of research. nih.gov

While direct studies on this compound as an HDAC8 inhibitor are limited in the provided context, the broader class of heterocyclic compounds is being explored. For instance, benzothiazine-imines have been identified as a novel class of covalent inhibitors for HDAC8. nih.gov These compounds are thought to initially interact non-covalently at the bottom of the active site, which is key to their selectivity, before forming a covalent bond. nih.gov This mechanism provides a basis for the future design of more potent and selective HDAC8 inhibitors, potentially incorporating scaffolds like thiazolidinedione.

Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase involved in a multitude of cellular processes, and its dysregulation has been implicated in various pathologies, including diabetes, neurodegenerative diseases, and bipolar disorder. nih.govnih.gov Consequently, GSK-3 has become an important target for drug discovery. nih.gov

Several classes of compounds, including maleimides, have been identified as potent inhibitors of GSK-3. nih.gov Specifically, 3-anilino-4-phenylmaleimides have been studied to understand their mechanism of action and structure-activity relationship as GSK-3 inhibitors. nih.gov Docking studies have revealed the binding poses of these ligands within the active site of the GSK-3β isoform, helping to explain their inhibitory activity. nih.gov While distinct from the thiazolidinedione core, the anilino-group is a common feature, suggesting that derivatives of this compound could also be explored for GSK-3 inhibitory potential. Thiadiazolidinones, a related heterocyclic scaffold, have also been identified as non-ATP competitive GSK-3β inhibitors. google.com

Tyrosine Kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR, including T790M) Inhibition

The this compound scaffold has been extensively investigated as a core structure for the development of potent tyrosine kinase inhibitors, particularly targeting key receptors involved in tumor angiogenesis and growth, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Derivatives of 1,3-thiazolidine-2,4-dione have emerged as significant inhibitors of VEGFR-2, a primary mediator of angiogenesis crucial for tumor progression. Researchers have designed and synthesized numerous analogues that bind to the ATP-binding site of the VEGFR-2 kinase domain, effectively preventing its activation. One study reported a series of novel 2,4-dioxothiazolidine derivatives, among which compound 22 demonstrated the highest anti-VEGFR-2 efficacy with a half-maximal inhibitory concentration (IC50) of 0.079 µM, comparable to the established inhibitor sorafenib (B1663141) (IC50 = 0.046 µM). Another series of thiazolidine-2,4-dione derivatives yielded compound 11f , which also showed potent anti-VEGFR-2 activity with an IC50 value of 0.053 µM. The essential pharmacophoric features for this inhibitory activity include a heteroaromatic structure that occupies the hinge region of the active site to form a hydrogen bond with the Cys917 residue, and a spacer moiety, such as the thiazolidine-2,4-dione ring, to occupy the area between the hinge and the DFG motif.

Epidermal Growth Factor Receptor (EGFR) and T790M Mutant

The thiazolidine-2,4-dione ring also serves as a potent pharmacophore for inhibiting EGFR, including the T790M mutant which confers resistance to first-generation EGFR inhibitors. A series of thiazolidine-2,4-diones bearing heterocyclic rings were designed as dual VEGFR-2/EGFR T790M inhibitors. In this series, compounds 5g and 4g were particularly effective against the mutant EGFR T790M, with IC50 values of 0.14 µM and 0.23 µM, respectively, demonstrating stronger activity than the reference drug erlotinib. The design strategy involved replacing the quinazoline (B50416) core of known EGFR inhibitors with the thiazolidine-2,4-dione ring as a bioisostere to occupy the adenine (B156593) binding region of the kinase.

Table 1: Inhibitory Activity of this compound Analogues against Tyrosine Kinases

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| 22 | VEGFR-2 | 0.079 | |

| 11f | VEGFR-2 | 0.053 | |

| 19 | VEGFR-2 | 0.323 | |

| 20 | VEGFR-2 | 0.21 | |

| 24 | VEGFR-2 | 0.203 | |

| 4g | VEGFR-2 | 0.083 | |

| 5g | VEGFR-2 | 0.080 | |

| 4g | EGFR T790M | 0.23 | |

| 5g | EGFR T790M | 0.14 |

Other Investigated Biological Targets (e.g., Pim Kinase, COX-2, MurD Ligase, Tyrosinases, β3 Agonists, Peptide Deformylase, PI3K-γ)

Beyond tyrosine kinases, the versatile 1,3-thiazolidine-2,4-dione scaffold has been utilized to develop inhibitors and modulators for a diverse range of other biological targets.

Pim Kinase: Novel benzylidene-thiazolidine-2,4-diones have been identified as potent, ATP-competitive inhibitors of Pim protein kinases, which are implicated in cancer development. Certain analogues exhibit IC50 values in the nanomolar range, effectively blocking the phosphorylation of substrates both in vitro and in cellular models. For instance, AZD1208, a derivative of 1,3-thiazolidine-2,4-dione, is a pan-Pim kinase inhibitor with IC50 values of 0.4 nM, 5 nM, and 1.9 nM for Pim-1, Pim-2, and Pim-3, respectively.

Cyclooxygenase-2 (COX-2): Thiazolidine-2,4-dione derivatives have been investigated for their anti-inflammatory properties through the inhibition of COX-2. One study showed that a specific derivative, TZD-OCH2CH3, significantly suppressed COX-2 mRNA expression in lipopolysaccharide-activated macrophages. Other research has focused on synthesizing 2,3-diaryl-1,3-thiazolidine-4-ones as selective COX-2 inhibitors. Furthermore, hybrid molecules combining the thiazolidinone core with other pharmacophores have yielded compounds with potent COX-2 inhibition at nanomolar concentrations (IC50 = 70 nM for compound 6l ).

MurD Ligase: The thiazolidine-2,4-dione ring has been incorporated into compounds designed to inhibit bacterial MurD ligase, an essential enzyme in peptidoglycan biosynthesis. A library of compounds designed to target the D-Glu and diphosphate-binding pockets of the MurD active site included thiazolidine-2,4-dione derivatives. The most potent inhibitors in a related series of 2-thioxothiazolidin-4-ones, compounds (R)-9 and (S)-9 , inhibited MurD with IC50 values of 45 µM and 10 µM, respectively.

Tyrosinases: Several studies have identified thiazolidine-2,4-dione derivatives as effective tyrosinase inhibitors, which are of interest for treating hyperpigmentation. A series of indole-thiazolidine-2,4-dione derivatives showed tyrosinase inhibitory activity, with compound 5w being the most potent, exhibiting an IC50 value of 11.2 µM. Kinetic studies revealed a mixed-type inhibition mechanism for this compound.

β3 Adrenergic Receptor Agonists: The 1,3-thiazolidine-2,4-dione scaffold is not limited to inhibitors. A methylsulfonamide substituted derivative, compound 22c , was identified as a potent and highly selective β3 adrenergic receptor agonist, with an EC50 of 0.01 µM and over 110-fold selectivity compared to β1 and β2 receptors. Conversely, some thiazolidinediones, acting through PPAR-γ, have been shown to inhibit the expression of β3-adrenergic receptors at the transcriptional level, indicating a complex regulatory role.

Peptide Deformylase (PDF): While PDF is a known target for antibacterial agents, and inhibitors based on related heterocyclic scaffolds like rhodanines have been reported, specific and potent inhibition by derivatives of this compound is not extensively documented in the reviewed literature.

Phosphoinositide 3-kinase-γ (PI3K-γ): Thiazolidine-2,4-dione derivatives have been identified as selective inhibitors of PI3K isoforms. Notably, compounds AS-604850 and AS-605240 are selective inhibitors of PI3K-γ. Additionally, the derivative 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione was identified as a dual inhibitor of both the PI3K/Akt and the Raf/MEK/ERK signaling pathways.

Table 2: Activity of this compound Analogues against Other Targets

| Compound | Target | Activity Type | IC50 / EC50 | Reference |

|---|---|---|---|---|

| AZD1208 | Pim-1 | Inhibition | 0.4 nM | |

| AZD1208 | Pim-2 | Inhibition | 5 nM | |

| AZD1208 | Pim-3 | Inhibition | 1.9 nM | |

| 6l | COX-2 | Inhibition | 70 nM | |

| (S)-9 | MurD Ligase | Inhibition | 10 µM | |

| (R)-9 | MurD Ligase | Inhibition | 45 µM | |

| 5w | Tyrosinase | Inhibition | 11.2 µM | |

| 22c | β3 Adrenergic Receptor | Agonist | 0.01 µM (EC50) |

Receptor Binding and Activation/Inhibition Profiles of this compound Analogues

Analogues of this compound exhibit a remarkably broad and diverse range of binding profiles, capable of interacting with numerous receptors and enzymes through various modes of action, including competitive inhibition, non-competitive inhibition, and receptor agonism.

The inhibitory activities documented against tyrosine kinases like VEGFR-2 and EGFR (including the T790M mutant) are primarily based on competitive binding within the ATP pocket of the kinase domain. This interaction is often stabilized by key hydrogen bonds, such as with the Cys917 residue in VEGFR-2. Similarly, inhibition of Pim kinases is also ATP-competitive.

Beyond kinases, these analogues have demonstrated potent engagement with other targets. The inhibition of tyrosinase by an indole-thiazolidine-2,4-dione derivative was found to be of a mixed-type, suggesting binding to both the free enzyme and the enzyme-substrate complex. For bacterial MurD ligase, derivatives were specifically designed to occupy the D-glutamic acid and diphosphate-binding pockets of the active site.

The versatility of the scaffold is further highlighted by its interaction with nuclear receptors and other signaling proteins. Thiazolidinediones are famously known as agonists for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a mechanism central to their use as insulin sensitizers. This interaction involves the ligand binding to PPAR-γ, which then forms a heterodimer with the retinoid X receptor (RXR) to modulate gene transcription.

Furthermore, the scaffold has been adapted to target other receptors involved in neurological and endocrine signaling. Novel derivatives have been identified as ligands for the Sigma-1 receptor (S1R), a transmembrane protein implicated in neurological disorders, with one compound showing a Ki of 95.5 nM and significant selectivity over the S2R subtype. Other studies have successfully designed analogues that interfere with the androgen receptor, a key target in prostate cancer. The scaffold has also been employed to create dual inhibitors of phosphodiesterase 4 (PDE4) and PDE7, highlighting its potential in developing anti-inflammatory agents. This ability to create dual-target or multi-target agents, such as the dual PI3K/Raf pathway inhibitors and dual COX-2/15-LOX inhibitors, underscores the privileged nature of the 1,3-thiazolidine-2,4-dione core in medicinal chemistry.

Patent Landscape and Intellectual Property Trends

Analysis of Patent Applications Featuring the Synthesis and Application of N-Substituted 1,3-Thiazolidine-2,4-diones

The patenting of N-substituted 1,3-thiazolidine-2,4-diones has been historically dominated by their application as insulin (B600854) sensitizers for the treatment of type 2 diabetes. The pioneering work in this area led to the development of the "glitazone" class of drugs. However, the scope of patent applications has expanded considerably in recent years, with a growing number of patents protecting the synthesis and use of these compounds for a variety of other therapeutic indications.

Key therapeutic areas covered in patent applications for N-substituted 1,3-thiazolidine-2,4-diones include:

Antidiabetic Agents: A significant number of patents describe the synthesis of novel thiazolidinedione derivatives aimed at improving insulin sensitivity. These patents often focus on modifications to the N-substituent to enhance efficacy and reduce side effects.

Anticancer Agents: There is a burgeoning interest in the use of N-substituted 1,3-thiazolidine-2,4-diones for the treatment of various cancers. nih.gov Patents in this domain describe compounds that inhibit cancer cell proliferation and induce apoptosis. nih.gov The versatility of the thiazolidinedione scaffold allows for substitutions that can target specific pathways involved in tumorigenesis. nih.gov

Anti-inflammatory Agents: The anti-inflammatory properties of these compounds have also been a subject of patent applications. These patents often describe derivatives designed to modulate inflammatory pathways, suggesting their potential use in treating chronic inflammatory diseases.

Antimicrobial Agents: A number of patents disclose the synthesis and antimicrobial activity of N-substituted 1,3-thiazolidine-2,4-diones against a range of bacterial and fungal pathogens. nih.gov

Interactive Data Table: Representative Patent Applications for N-Substituted 1,3-Thiazolidine-2,4-diones

| Patent Number/Reference | Assignee/Applicant | Therapeutic Application | Brief Description of Invention |

| DE69317621D1 | Les Laboratoires Servier | Diabetes Mellitus, Hypertension | Discloses novel thiazolidine-2,4-dione derivatives, their processes for preparation, and pharmaceutical compositions containing them for treating metabolic disorders. google.com |

| Recent Patent Literature nih.gov | Not Specified | Antifungal | Discloses (Z)-5-decylidenethiazolidine-2,4-dione as a potent antifungal agent against Candida albicans. nih.gov |

| General Research | Multiple academic and industrial entities | Various Cancers | Numerous studies and patents describe the synthesis and evaluation of thiazolidinedione derivatives for their antiproliferative activity against various cancer cell lines. nih.gov |

| General Research | Multiple academic and industrial entities | Inflammatory Diseases | Research indicates the potential of these derivatives as dual inhibitors of PDE4 and PDE7 for the treatment of inflammatory conditions. nih.gov |

Identification of Emerging Intellectual Property Trends Specific to 3-Anilino-1,3-thiazolidine-2,4-dione Derivatives

While the broader class of N-substituted 1,3-thiazolidine-2,4-diones has a well-established patent history, a closer look at derivatives of this compound reveals more recent and evolving intellectual property trends. These trends indicate a strategic shift towards oncology and inflammatory diseases, leveraging the specific structural features of the anilino-substituent to achieve targeted therapeutic effects.

Emerging intellectual property trends for this compound derivatives are centered on the following areas:

Targeted Cancer Therapies: A significant trend is the patenting of this compound derivatives as inhibitors of specific molecular targets in cancer cells. This includes their development as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis. nih.govnih.gov Patents in this space often claim compounds with specific substitution patterns on the aniline (B41778) ring to enhance potency and selectivity. The exploration of these derivatives as anti-prostate cancer agents is also a notable area of research and patent activity. researchgate.net

Modulation of Inflammatory Pathways: There is a growing body of intellectual property focused on the anti-inflammatory applications of this compound derivatives. These patents often describe compounds that inhibit key inflammatory mediators. The synthesis of derivatives as potential dual inhibitors of phosphodiesterase 4 (PDE4) and phosphodiesterase 7 (PDE7) highlights a novel approach to treating inflammatory diseases. nih.gov

Novel Synthetic Methodologies: Intellectual property in this area is not limited to therapeutic applications but also covers novel and efficient methods for the synthesis of this compound derivatives. These patents often aim to improve yield, reduce costs, and allow for greater structural diversity in the final products.

Interactive Data Table: Emerging IP Trends for this compound Derivatives

| Therapeutic Target/Application | Key Innovation | Representative Patent Focus |

| Oncology | VEGFR-2 Inhibition | Design and synthesis of hybrid molecules incorporating the this compound scaffold to inhibit angiogenesis. nih.govnih.gov |

| Oncology | Prostate Cancer | Development of derivatives that interfere with the androgen receptor, showing antiproliferative activity against prostate cancer cell lines. researchgate.net |

| Inflammatory Diseases | Dual PDE4/PDE7 Inhibition | Synthesis of novel derivatives with the potential to treat a range of inflammatory disorders by simultaneously inhibiting two key phosphodiesterases. nih.gov |

| Antimicrobial Agents | Broad-spectrum Activity | Exploration of derivatives for their efficacy against various bacterial and fungal strains. nih.gov |

Concluding Perspectives and Future Research Trajectories

Current Challenges and Future Opportunities in the Synthesis and Derivatization of 3-Anilino-1,3-thiazolidine-2,4-diones

The synthesis and subsequent derivatization of 3-anilino-1,3-thiazolidine-2,4-diones present both hurdles and prospects for innovation. The foundational synthesis of the 2,4-thiazolidinedione (B21345) core itself is a multi-step process, typically involving the condensation of chloroacetic acid and thiourea (B124793). nih.govresearchgate.netthepharmajournal.com The introduction of the anilino moiety at the N-3 position adds a layer of complexity.

Current Challenges:

Synthesis of Precursors: The synthesis of the key intermediate, a substituted phenylhydrazine (B124118), and its subsequent cyclization to form the N-anilino TZD ring can be challenging. The reactivity of hydrazine (B178648) derivatives requires carefully controlled reaction conditions to avoid side reactions and ensure good yields.

N-Substitution Reactions: Direct N-arylation of a 3-amino-TZD precursor or modification of the TZD core formation to incorporate a primary arylamine can be inefficient. nih.gov Studies on analogous N-benzylation reactions have highlighted difficulties, sometimes requiring harsh conditions or specialized techniques like phase transfer catalysis and microwave irradiation to achieve acceptable yields. mdpi.com

Purification: The polarity and structural similarity of reactants, intermediates, and the final products can complicate the purification process, often necessitating chromatographic techniques that may not be ideal for large-scale synthesis.

Selective Derivatization: Achieving selective modification at different positions of the molecule—namely the anilino phenyl ring and the C-5 position of the TZD ring—can be a significant synthetic challenge, requiring the use of orthogonal protecting group strategies.

Future Opportunities:

The quest for more efficient and sustainable synthetic methods provides fertile ground for research. The development of novel catalytic systems, such as the use of recyclable magnetic nanoparticles, presents an opportunity for greener and more cost-effective synthesis. rsc.org Furthermore, the application of flow chemistry could offer better control over reaction parameters, improve safety, and facilitate scalability. One-pot, multi-component reactions that combine several synthetic steps without isolating intermediates are a particularly attractive strategy for streamlining the synthesis of diverse libraries of 3-anilino-TZD analogues. rsc.org

| Synthetic Approach | Potential Advantages | Key Challenges |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, fewer side products. mdpi.com | Specialized equipment required; scalability can be an issue. |

| Green Catalysis (e.g., Nanoparticles) | Environmentally friendly, catalyst recyclability, mild reaction conditions. rsc.org | Catalyst stability and activity over multiple cycles. |

| Multi-Component Reactions | Increased efficiency, reduced waste, rapid library generation. rsc.org | Optimization of reaction conditions for multiple components. |

| Flow Chemistry | Precise control of temperature/pressure, enhanced safety, ease of scaling. | High initial setup cost; potential for clogging. |

Advancements in Computational Methodologies for Rational Design and Lead Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. For 3-anilino-1,3-thiazolidine-2,4-dione analogues, these in silico methods offer a powerful approach to accelerate the identification of promising candidates and refine their pharmacological profiles.

Rational Drug Design:

Molecular docking is a cornerstone of rational design, allowing researchers to predict how different 3-anilino-TZD derivatives will bind to the active site of a target protein. nih.govnih.govijpsnonline.com This technique provides crucial insights into the binding energy and the specific molecular interactions—such as hydrogen bonds and π-π stacking—that govern ligand-protein recognition. nih.gov By modeling these interactions, chemists can strategically design novel analogues with modifications on the anilino ring or at the C-5 position to enhance binding affinity and selectivity for targets ranging from metabolic enzymes like α-glucosidase to epigenetic regulators like histone deacetylases (HDACs). nih.govnih.gov

Lead Optimization:

Once initial lead compounds are identified, computational tools are vital for their optimization. In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is now a standard practice. nih.govnih.govacs.org These models can forecast a compound's pharmacokinetic profile and potential liabilities, helping to prioritize candidates with favorable drug-like properties and reducing the likelihood of late-stage failures. Furthermore, molecular dynamics (MD) simulations can assess the stability of the predicted ligand-protein complex over time, providing a more dynamic and realistic picture of the binding event than static docking alone. rsc.orgnih.gov

| Computational Tool | Application in 3-Anilino-TZD Research |

| Molecular Docking | Predict binding modes and affinities to biological targets (e.g., enzymes, receptors). nih.govijpsnonline.com |

| Pharmacophore Modeling | Identify key chemical features required for biological activity to guide new designs. nih.gov |

| Virtual Screening | Rapidly screen large virtual libraries of TZD analogues to identify potential hits. ijpsnonline.com |

| ADMET Prediction | Evaluate drug-likeness, pharmacokinetic properties, and potential toxicity in silico. nih.govacs.org |

| Molecular Dynamics (MD) Simulations | Analyze the stability and dynamics of the ligand-protein complex. nih.gov |

Exploration of Unexplored Biological Targets and Refined Mechanistic Studies

A significant trajectory in TZD research is the expansion of its therapeutic potential beyond the classical target, peroxisome proliferator-activated receptor-gamma (PPAR-γ). The structural versatility of the N-substituted TZD scaffold, including the 3-anilino class, makes it a "privileged structure" capable of interacting with a wide array of biological targets.

Exploration of Unexplored Targets:

Research has demonstrated that N-substituted TZD derivatives possess a broad spectrum of biological activities, implicating them in the treatment of numerous diseases. This multi-target capability opens up exciting possibilities for drug repurposing and development. For instance, various TZD analogues have been identified as potent inhibitors of enzymes involved in cancer and metabolic disorders. The exploration of these non-traditional targets is a key area of future research.

| Biological Target | Therapeutic Area | Reference |

| Histone Deacetylase 8 (HDAC8) | Cancer | nih.gov |

| Glucose Transporter 1 (GLUT1) | Cancer | nih.gov |

| α-Glucosidase | Type 2 Diabetes | nih.gov |

| Aldose Reductase (AR) | Diabetic Complications | nih.gov |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Type 2 Diabetes, Obesity | ekb.eg |

| Various Bacterial & Fungal Enzymes | Infectious Diseases | sysrevpharm.orgnih.gov |

Refined Mechanistic Studies:

Moving forward, it is crucial to conduct refined mechanistic studies to understand precisely how 3-anilino-TZD analogues exert their effects. This involves moving beyond simple target engagement assays to explore the downstream cellular consequences. For potential anticancer agents, this includes detailed investigations into apoptosis induction, cell cycle arrest, and effects on specific signaling pathways. nih.gov For enzyme inhibitors, detailed kinetic studies are necessary to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), which provides valuable information for lead optimization. nih.gov Understanding the specific structure-activity relationships (SAR) related to the 3-anilino substitution will be paramount in designing molecules with high selectivity for a desired target, thereby minimizing the potential for off-target effects.

Strategic Directions for the Discovery and Development of Novel this compound Analogues

The future discovery and development of 3-anilino-TZD analogues will likely be driven by innovative drug design strategies and a focus on therapeutic areas with high unmet medical needs. The primary goal is to leverage the unique properties of this scaffold to create highly potent and selective agents with superior safety profiles compared to earlier generations of TZD drugs.

Strategic Directions:

Hybrid Molecule Design: A promising strategy is the creation of hybrid molecules that covalently link the 3-anilino-TZD pharmacophore with another biologically active moiety. rsc.orgnih.gov This approach, also known as fragment-based drug design, can produce compounds with dual or multi-target activities. For example, hybridizing the TZD core with a quinoxaline (B1680401) or benzothiazole (B30560) scaffold has been explored to generate agents with combined anticancer or antidiabetic and aldose reductase inhibitory effects. rsc.orgnih.gov This can lead to synergistic therapeutic outcomes or novel polypharmacological profiles.

Targeting Niche Therapeutic Areas: While diabetes and cancer are major areas of focus, the diverse biological activities of TZDs suggest potential applications in other fields. There is an opportunity to explore their utility as antimicrobial, antiviral, anti-inflammatory, or neuroprotective agents. ekb.egnih.govmdpi.com Developing 3-anilino-TZD analogues for these less-explored indications could address significant unmet medical needs.

Development of Selective Modulators: A key lesson from the history of TZD antidiabetic drugs is the importance of selectivity to minimize side effects. Future efforts should focus on designing analogues that act as selective modulators of their targets rather than broad-spectrum agonists or inhibitors. For instance, developing selective HDAC isoform inhibitors or partial PPAR-γ modulators could yield agents with a much-improved therapeutic window. nih.gov

Comprehensive SAR Studies: Systematic derivatization of both the anilino ring and the C-5 position of the TZD scaffold is essential for building comprehensive structure-activity relationship (SAR) models. This will provide a deeper understanding of how specific structural modifications influence potency, selectivity, and pharmacokinetic properties, guiding the rational design of next-generation compounds. ijper.org

By embracing these strategic directions, the scientific community can unlock the full therapeutic potential of the this compound scaffold, paving the way for the development of novel and effective medicines for a range of human diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.